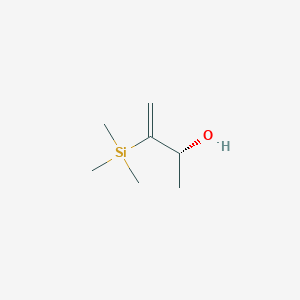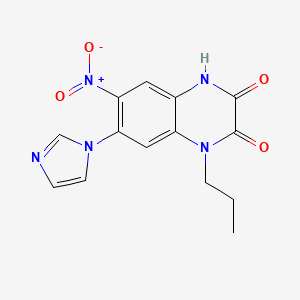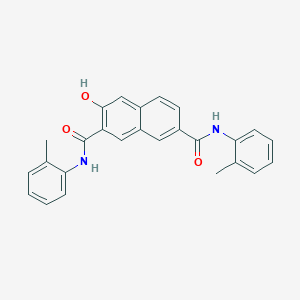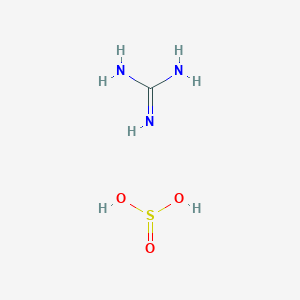
Sulfurous acid--guanidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfurous acid–guanidine (1/1) is a compound formed by the combination of sulfurous acid and guanidine in a 1:1 molar ratio Sulfurous acid is a weak and unstable acid, while guanidine is a strong organic base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid–guanidine (1/1) typically involves the reaction of sulfurous acid with guanidine. One common method is to dissolve guanidine in water and then slowly add sulfur dioxide gas to the solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of sulfurous acid–guanidine (1/1).
Industrial Production Methods
Industrial production of sulfurous acid–guanidine (1/1) may involve more efficient and scalable methods. One approach is to use a continuous flow reactor where sulfur dioxide gas is bubbled through an aqueous solution of guanidine. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfurous acid–guanidine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form guanidine sulfate and sulfuric acid.
Reduction: Under certain conditions, it can be reduced to form guanidine and sulfur dioxide.
Substitution: The compound can participate in substitution reactions where the sulfurous acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. These reactions are usually performed in organic solvents under reflux conditions.
Major Products
Oxidation: Guanidine sulfate and sulfuric acid.
Reduction: Guanidine and sulfur dioxide.
Substitution: Depending on the nucleophile, products can include guanidine derivatives with different functional groups.
Applications De Recherche Scientifique
Sulfurous acid–guanidine (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for certain diseases, particularly those involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of sulfurous acid–guanidine (1/1) involves its ability to donate and accept protons, making it a versatile acid-base catalyst. The guanidine moiety can form hydrogen bonds with various substrates, facilitating chemical transformations. Additionally, the sulfurous acid component can participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Sulfurous acid–guanidine (1/1) can be compared with other guanidine-based compounds, such as:
Guanidine hydrochloride: A strong organic base used in protein denaturation and as a reagent in organic synthesis.
Guanidine carbonate: Used as a precursor in the synthesis of other guanidine derivatives.
Guanidine nitrate: An oxidizing agent used in pyrotechnics and as a propellant.
Propriétés
Numéro CAS |
142384-09-6 |
|---|---|
Formule moléculaire |
CH7N3O3S |
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
guanidine;sulfurous acid |
InChI |
InChI=1S/CH5N3.H2O3S/c2-1(3)4;1-4(2)3/h(H5,2,3,4);(H2,1,2,3) |
Clé InChI |
GZBKCIJLEXDUOL-UHFFFAOYSA-N |
SMILES canonique |
C(=N)(N)N.OS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


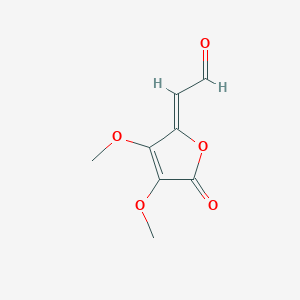
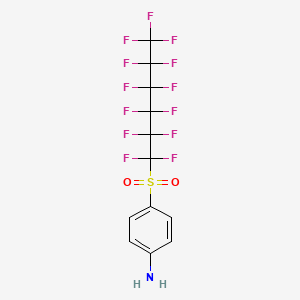
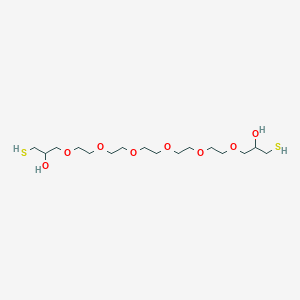

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
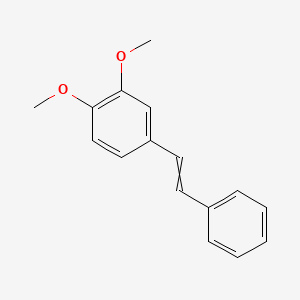

![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
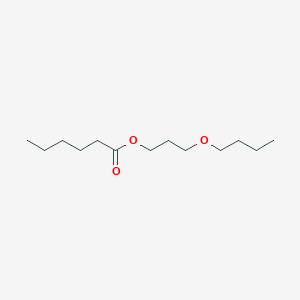

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
